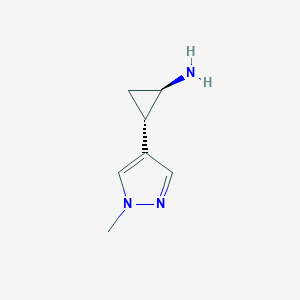
(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the cyclopropane and pyrazole rings.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopropane ring and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R,2S)-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-4-5(3-9-10)6-2-7(6)8/h3-4,6-7H,2,8H2,1H3/t6-,7+/m0/s1 |
InChI Key |
GXFORHADAUJCPJ-NKWVEPMBSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2N |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
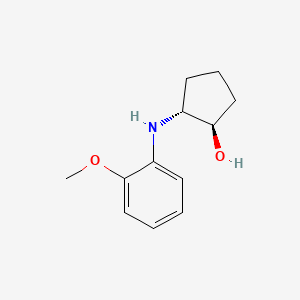
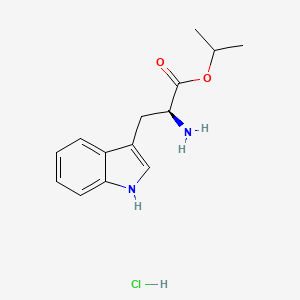
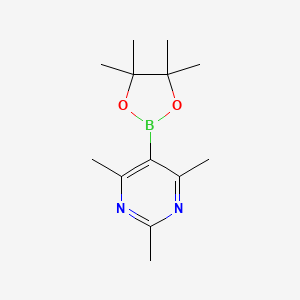

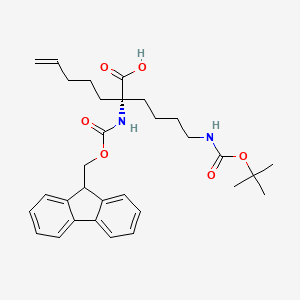
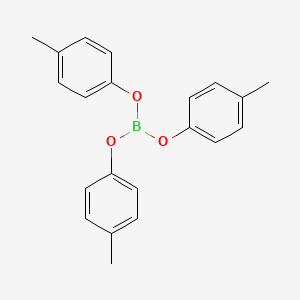
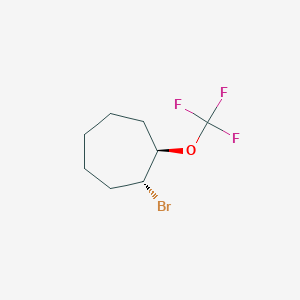
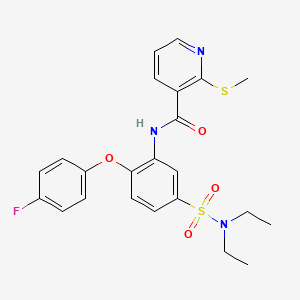

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
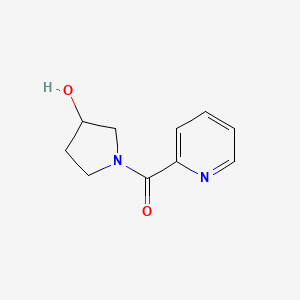
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
